molecular formula C9H16O2 B1268198 1-ethylcyclohexane-1-carboxylic acid CAS No. 1124-98-7

1-ethylcyclohexane-1-carboxylic acid

Cat. No.: B1268198
CAS No.: 1124-98-7
M. Wt: 156.22 g/mol
InChI Key: QRRSHRVKVLSFQS-UHFFFAOYSA-N
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Description

1-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is a carboxylic acid derivative of cyclohexane, characterized by the presence of an ethyl group attached to the cyclohexane ring

Preparation Methods

1-ethylcyclohexane-1-carboxylic acid can be synthesized through several methods:

    Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further alkylated to introduce the ethyl group.

    Grignard Reaction: The Grignard reagent, ethylmagnesium bromide, can react with cyclohexanone to form 1-ethylcyclohexanol, which is then oxidized to 1-ethylcyclohexanecarboxylic acid.

    Carbonylation of Cycloalkanes: Cycloalkanes like cyclooctane can be carbonylated in the presence of a superelectrophilic system to form esters of 1-ethylcyclohexanecarboxylic acid.

Chemical Reactions Analysis

1-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:

    Oxidation: It can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert it to the corresponding alcohol, 1-ethylcyclohexanol.

    Substitution: It can react with thionyl chloride to form the corresponding acid chloride, 1-ethylcyclohexanecarbonyl chloride.

Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including esters and amides.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-ethylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

1-ethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic Acid: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

    1-Methylcyclohexanecarboxylic Acid: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric hindrance and reactivity.

    1-Propylcyclohexanecarboxylic Acid: Contains a longer alkyl chain, which can affect its solubility and interaction with other molecules.

Properties

IUPAC Name

1-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSHRVKVLSFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338538
Record name 1-Ethylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-98-7
Record name 1-Ethylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you explain the synthesis of 1-ethylcyclohexanecarboxylic acid as described in the research?

A1: The research article describes a method for carbonylating cycloalkanes, including ethylcyclohexane, using carbon monoxide (CO) in the presence of a superelectrophlic reagent, CBr4·2AlBr3. [] This reaction leads to the formation of tertiary carboxylic acids. While the specific synthesis of 1-ethylcyclohexanecarboxylic acid isn't detailed, it's likely produced through the carbonylation of ethylcyclohexane followed by hydrolysis of the resulting intermediate.

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